N-Decylaminoethanol

Beschreibung

Contextualizing Aminoalcohols in Organic and Medicinal Chemistry

Aminoalcohols are a significant class of organic compounds characterized by the presence of both an amino group and a hydroxyl group. This bifunctionality allows them to participate in a wide array of chemical reactions and interactions, making them valuable building blocks in organic synthesis. um.edu.my Their ability to form hydrogen bonds and act as both nucleophiles and bases contributes to their versatility. um.edu.my In organic chemistry, aminoalcohols are utilized as chiral auxiliaries, ligands in asymmetric catalysis, and as precursors for the synthesis of more complex molecules. researchgate.net

The significance of aminoalcohols extends profoundly into medicinal chemistry, where they are integral structural motifs in numerous biologically active compounds and pharmaceuticals. ontosight.ainortheastern.eduwehi.edu.au The presence of both amino and hydroxyl groups can facilitate interactions with biological targets such as enzymes and receptors. um.edu.my This has led to their incorporation into a variety of therapeutic agents. asianpubs.org For instance, β-amino alcohols are a key feature in many β-blockers used to manage cardiovascular conditions. asianpubs.org The field of medicinal chemistry actively explores the synthesis and modification of aminoalcohol scaffolds to develop new drugs with improved efficacy and selectivity. sciforum.netku.dk

Historical Trajectory and Current Research Status of N-Decylaminoethanol

The study of simple alcohols and their biological effects has roots dating back to the 19th century, with early systematic investigations establishing relationships between molecular structure, such as carbon chain length, and biological activity. nih.gov While the broader class of aminoalcohols has been a subject of extensive research for decades, the specific historical development of this compound is less documented in early literature. um.edu.mymedcraveonline.com Its emergence in research is more recent, largely driven by its utility as a synthetic intermediate.

Current research on this compound is primarily focused on its role as a precursor in the synthesis of more complex molecules of interest. One notable application is its use as an intermediate in the synthesis of Telavancin, a lipoglycopeptide antibiotic. google.com A patent describes a synthesis method for a Telavancin intermediate that involves this compound. google.com Another patent details the use of N-Fmoc-decylaminoethanol, a derivative, in the preparation of glycopeptide phosphonate (B1237965) derivatives with antibacterial activity. googleapis.com Research has also been conducted on the selective N-alkylation of monoethanolamine to produce N-alkylethanolamines, including N-decylethanolamine, for various technical applications. medcraveonline.comresearchgate.net

Rationale and Scholarly Objectives for In-depth this compound Investigation

The primary rationale for the in-depth investigation of this compound stems from its demonstrated utility as a key building block in the synthesis of complex, biologically active molecules. google.comgoogleapis.com Its structural features, combining a lipophilic decyl chain with a hydrophilic aminoalcohol headgroup, make it a valuable synthon.

The main scholarly objectives for studying this compound include:

Optimization of Synthesis: Developing efficient and selective methods for its preparation. Research has explored the regioselective N-monoalkylation of ethanolamine (B43304) under phase transfer catalysis (PTC) conditions to produce N-decylethanolamine with good yields. medcraveonline.comresearchgate.net

Exploration as a Synthetic Intermediate: Investigating its application in the synthesis of novel compounds. A significant focus has been its role as an intermediate for Telavancin. google.com

Understanding Structure-Activity Relationships: While not a therapeutic agent itself, its incorporation into larger molecules allows researchers to probe how its specific structural components influence the biological activity of the final compound. For instance, it is used in the study of the antileishmanial activity of lipidic amino alcohols. guidechem.com

Chemical and Physical Properties of this compound

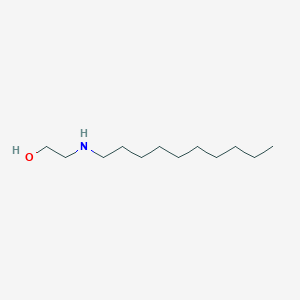

This compound, also known as 2-(decylamino)ethanol, is an organic molecule with the chemical formula C12H27NO. nih.gov

Below is a table summarizing some of its key computed chemical and physical properties:

| Property | Value | Source |

| Molecular Weight | 201.35 g/mol | nih.gov |

| IUPAC Name | 2-(decylamino)ethanol | nih.gov |

| CAS Number | 15196-28-8 | nih.gov |

| XLogP3 | 3.6 | nih.gov |

| Hydrogen Bond Donor Count | 2 | nih.gov |

| Hydrogen Bond Acceptor Count | 2 | nih.gov |

| Rotatable Bond Count | 11 | nih.gov |

| Exact Mass | 201.209264485 Da | nih.gov |

| Monoisotopic Mass | 201.209264485 Da | nih.gov |

| Topological Polar Surface Area | 32.3 Ų | nih.gov |

| Heavy Atom Count | 14 | nih.gov |

Synthesis of this compound

One documented method for the synthesis of this compound involves the N-alkylation of monoethanolamine. A study on the selective N-alkylation of monoethanolamine using alkyl bromides under phase transfer catalysis (PTC) conditions has been reported. medcraveonline.comresearchgate.net In this method, the reaction of monoethanolamine with decyl bromide in a "liquid-liquid" system with tetrabutylammonium (B224687) bromide (TBAB) as the catalyst at 85-90°C for 3 hours yielded N-decylethanolamine. medcraveonline.comresearchgate.net

Another synthesis approach is outlined in a patent for a Telavancin intermediate. google.com This method involves the following steps:

N-decanol is dissolved in dichloromethane.

Triethylamine is added, and the mixture is cooled.

Methanesulfonyl chloride is added dropwise, and the reaction proceeds for 12 hours.

The resulting product can then be used in subsequent reactions. google.com

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(decylamino)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H27NO/c1-2-3-4-5-6-7-8-9-10-13-11-12-14/h13-14H,2-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJNIZPXBKOEEGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCNCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H27NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00398898 | |

| Record name | 2-(decylamino)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00398898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15196-28-8 | |

| Record name | 2-(decylamino)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00398898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N Decylaminoethanol and Its Analogues

Direct N-Alkylation Approaches to N-Decylaminoethanol

Direct N-alkylation is a fundamental and widely used method for the synthesis of amines. wikipedia.org This approach involves the reaction of an amine with an alkylating agent, typically an alkyl halide. In the context of this compound synthesis, this translates to the reaction of ethanolamine (B43304) with a decyl halide.

Mono-N-Alkylation Strategies Utilizing Ethanolamine Precursors

The direct mono-N-alkylation of ethanolamine presents a synthetic challenge due to the potential for over-alkylation, leading to the formation of N,N-didecylaminoethanol and even quaternary ammonium (B1175870) salts. wikipedia.orgchemrxiv.org To favor the formation of the desired mono-alkylated product, this compound, specific strategies are employed.

One common approach is to use a large excess of the starting amine, in this case, ethanolamine, relative to the alkylating agent (decyl halide). mdma.ch This stoichiometric imbalance increases the probability that the alkylating agent will react with an unreacted ethanolamine molecule rather than the already formed this compound.

Another strategy involves the use of protecting groups. chemrxiv.org For instance, the amino group of ethanolamine can be temporarily protected with a group like tert-butoxycarbonyl (Boc). The hydroxyl group can then be alkylated, followed by the deprotection of the amino group and subsequent N-alkylation. chemrxiv.org However, a more direct approach is often preferred for simplicity and atom economy.

A reported method for the synthesis of this compound involves the reaction of n-decanol with methanesulfonyl chloride in the presence of triethylamine, followed by reaction with aminoethanol. google.com This two-step, one-pot synthesis first converts the alcohol into a better leaving group (mesylate), which then readily reacts with ethanolamine to yield the target compound.

Regioselectivity and Control of Alkylation in this compound Synthesis

Regioselectivity is a critical aspect of this compound synthesis, as ethanolamine possesses two nucleophilic sites: the nitrogen atom of the amino group and the oxygen atom of the hydroxyl group. The N-alkylation is generally favored over O-alkylation due to the higher nucleophilicity of the nitrogen atom compared to the oxygen atom. medcraveonline.com

Controlling the extent of alkylation to achieve mono-substitution is a significant challenge. chemrxiv.org As the desired this compound is formed, it can compete with the starting ethanolamine for the remaining alkylating agent, leading to the formation of the undesired N,N-didecylaminoethanol. medcraveonline.comresearchgate.net The use of bulky alkylating agents can sterically hinder the second alkylation, thus favoring mono-alkylation. medcraveonline.com

The choice of base and solvent system also plays a crucial role in controlling the reaction. The use of cesium bases, for example, has been shown to promote mono-N-alkylation of primary amines with high chemoselectivity by suppressing overalkylation. mdma.ch

Influence of Reaction Parameters on this compound Yield and Selectivity

The yield and selectivity of this compound synthesis are highly dependent on several reaction parameters, including the stoichiometry of reactants, reaction temperature, reaction time, and the choice of solvent and catalyst.

Stoichiometry: As previously mentioned, using an excess of ethanolamine is a key strategy to enhance the selectivity for mono-alkylation. mdma.ch Research on the N-alkylation of monoethanolamine has shown that the ratio of reactants significantly impacts the product distribution. medcraveonline.comresearchgate.net

Temperature: The reaction temperature can influence both the reaction rate and the selectivity. Higher temperatures generally lead to faster reaction rates but may also promote side reactions, such as O-alkylation or the formation of byproducts. For instance, in the synthesis of this compound from n-decanol, the initial reaction with methanesulfonyl chloride is controlled at 0°C, and the subsequent reaction with aminoethanol is carried out by heating. google.com

Solvent: The choice of solvent can affect the solubility of the reactants and the transition state, thereby influencing the reaction rate and selectivity. Dichloromethane is a commonly used solvent for the synthesis of this compound. google.com

The following table summarizes the effect of different alkylating agents on the yield of N-alkylation of monoethanolamine in a phase transfer catalysis system, which provides insights applicable to direct alkylation as well.

Table 1: Influence of Alkylating Agent on N-Alkylation of Monoethanolamine

| Alkylating Agent | Yield of Mono-N-Alkylated Product (%) |

|---|---|

| Amyl Bromide | 70.2 |

| Nonyl Bromide | 70.0 |

| Decyl Bromide | 68.2 |

Data sourced from a study on selective N-alkylation of monoethanolamine under PTC conditions. researchgate.net

Phase Transfer Catalysis (PTC) in this compound Synthesis

Phase transfer catalysis (PTC) is a powerful synthetic technique that facilitates the reaction between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. ptfarm.plucsc.edu This methodology is particularly advantageous for the N-alkylation of amines as it often allows for milder reaction conditions, the use of inexpensive inorganic bases, and improved selectivity. acsgcipr.orgfzgxjckxxb.com

Mechanistic Insights into PTC-Mediated Alkylation

In the context of this compound synthesis, a typical PTC system would involve an aqueous solution of a base (e.g., potassium hydroxide) and an organic phase containing the ethanolamine, the decyl halide (alkylating agent), and the phase transfer catalyst. medcraveonline.comresearchgate.net The phase transfer catalyst, commonly a quaternary ammonium salt like tetrabutylammonium (B224687) bromide (TBAB), plays a crucial role in transporting the deprotonated ethanolamine (the ethanolamine anion) from the aqueous or interfacial region into the organic phase where the reaction with the decyl halide occurs. ptfarm.placenet.edu

The mechanism can be summarized as follows:

The base in the aqueous phase deprotonates the ethanolamine at the interface between the two phases, forming the more nucleophilic ethanolamine anion. ptfarm.pl

The quaternary ammonium cation of the catalyst pairs with the ethanolamine anion to form a lipophilic ion pair. acenet.edu

This ion pair is extracted into the organic phase. ptfarm.pl

In the organic phase, the ethanolamine anion reacts with the decyl halide via an SN2 reaction to form this compound. acsgcipr.org

The catalyst cation then returns to the aqueous phase to repeat the cycle. acenet.edu

This process allows for a continuous reaction at the interface and in the organic phase, often leading to higher reaction rates and yields compared to conventional methods.

Optimization of Catalytic Systems for this compound Production

The efficiency of PTC for this compound synthesis can be optimized by carefully selecting the catalyst, base, solvent, and reaction conditions.

Catalyst Selection: The structure of the quaternary ammonium salt can significantly influence its catalytic activity. The lipophilicity of the catalyst is a key factor; it must be soluble enough in the organic phase to transport the anion but also have sufficient water solubility to return to the aqueous phase. acsgcipr.org Tetrabutylammonium bromide (TBAB) is a commonly used and effective catalyst for the N-alkylation of ethanolamine. medcraveonline.commedcraveonline.comresearchgate.net

Base and Solvent: The choice of base and solvent system is critical. A combination of aqueous potassium hydroxide (B78521) and an organic solvent like toluene (B28343) has been found to be effective. researchgate.net The concentration of the base can also impact the reaction outcome.

Reaction Conditions: Parameters such as temperature and stirring rate are important for optimizing the reaction. A study on the selective N-alkylation of monoethanolamine with various alkyl bromides, including decyl bromide, under PTC conditions reported a yield of 68.2% for N-decylethanolamine. researchgate.net The reaction was carried out using TBAB as the catalyst at a temperature of 85-90°C for 3 hours. medcraveonline.commedcraveonline.com

The following table presents data on the N-alkylation of monoethanolamine with different alkyl bromides under PTC conditions, highlighting the effectiveness of this method for producing N-alkylethanolamines.

Table 2: N-Alkylation of Monoethanolamine (MEA) in a PTC System

| Alkyl Bromide | Reactant Ratio (MEA:RBr) | System | Yield of N-Monoalkylethanolamine (%) | Yield of N,N-Dialkylethanolamine (%) |

|---|---|---|---|---|

| Allyl Bromide | 1:1 | liq/liq | - | 29.6 |

| Allyl Bromide | 5:1 | liq/liq | 40.9 | 8.3 |

| Amyl Bromide | 1:1 | liq/liq | 7.3 | - |

| Amyl Bromide | 1:1 | liq/liq | 70.2 | - |

| Nonyl Bromide | 1:1 | liq/liq | 70.0 | - |

| Decyl Bromide | 1:1 | liq/liq | 68.2 | - |

This data is from a study on the selective N-alkylation of monoethanolamine in a PTC system. The reactions were conducted with 10 mol% TBAB at 60-65°C for 3 hours. For entries with amyl, nonyl, and decyl bromide, the temperature was 85-90°C. researchgate.net

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound (also known as 2-(decylamino)ethanol) is increasingly being evaluated through the lens of green chemistry, which aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Key principles such as atom economy, the use of safer solvents, and catalysis are central to developing more sustainable synthetic routes.

Traditional methods for synthesizing N-alkylated aminoethanols often involve the N-alkylation of ethanolamine with an alkyl halide, such as decyl bromide. medcraveonline.commedcraveonline.com While effective, this method suffers from lower atom economy as it generates stoichiometric amounts of salt by-products. In contrast, modern catalytic approaches offer significantly greener alternatives.

One of the most promising green strategies is the direct N-alkylation of ethanolamine with 1-decanol, a process often referred to as a "borrowing hydrogen" or "hydrogen autotransfer" reaction. rsc.org This method, typically catalyzed by transition metal complexes (e.g., based on ruthenium or iridium), involves the temporary dehydrogenation of the alcohol to an aldehyde intermediate. rsc.org The aldehyde then reacts with the amine to form an imine, which is subsequently reduced by the "borrowed" hydrogen to yield the final product. The only by-product of this process is water, resulting in very high atom economy and making it an environmentally benign process. rsc.org

Reductive amination is another key green methodology for synthesizing this compound. wikipedia.org This can be achieved by reacting decanal (B1670006) (the aldehyde corresponding to 1-decanol) with ethanolamine, followed by the reduction of the intermediate imine. Reductive amination is considered a green process because it can often be performed as a one-pot reaction under mild conditions, which reduces waste from intermediate purification steps. wikipedia.org The use of heterogeneous catalysts and molecular hydrogen (H₂) as the reducing agent is particularly advantageous for its low cost and the benign nature of the reductant. Catalytic systems based on earth-abundant metals like iron and nickel are being actively researched to replace more expensive noble metal catalysts. researchgate.netd-nb.info

The choice of solvent is another critical aspect of green synthesis. Many modern protocols are shifting towards the use of water or other bio-compatible solvents, moving away from volatile and toxic organic solvents. tandfonline.com For instance, some chemoselective N-acylation reactions, a related transformation, have been successfully performed in aqueous buffer systems, demonstrating the feasibility of using water for amine modifications. tandfonline.comresearchgate.net

Biocatalysis represents a frontier in the green synthesis of N-substituted amino alcohols. The use of enzymes, such as imine reductases (IREDs), for reductive amination offers a highly selective and sustainable pathway. nih.gov These biocatalytic reactions proceed under mild conditions (neutral pH and ambient temperature) and in aqueous media, offering exquisite enantioselectivity, which is crucial in the synthesis of chiral pharmaceuticals. nih.gov

The following table provides a comparative overview of different synthetic routes to this compound, evaluated against key green chemistry metrics.

| Synthetic Route | Reactants | Catalyst/Reagent | By-product(s) | Atom Economy | Key Green Advantage(s) |

| N-Alkylation with Halide | Ethanolamine, Decyl Bromide | Base (e.g., KOH) | KBr, H₂O | Low | Well-established, simple procedure. medcraveonline.com |

| Direct Alkylation of Alcohol | Ethanolamine, 1-Decanol | Transition Metal Catalyst (e.g., Ru, Ir) | H₂O | Very High | Produces only water as a by-product. rsc.org |

| Reductive Amination | Ethanolamine, Decanal | Reducing Agent (e.g., H₂/Pd, NaBH₄) | Varies with reductant | High | Can be a one-pot reaction; H₂ is a clean reductant. wikipedia.org |

| Biocatalytic Reductive Amination | Ethanolamine, Decanal | Imine Reductase (IRED) | NAD(P)⁺ | High | Uses renewable biocatalysts; high selectivity; mild aqueous conditions. nih.gov |

Scalable Synthetic Routes and Industrial Implications for Academic Research

The transition of a synthetic methodology from a laboratory curiosity to a viable industrial process hinges on its scalability, robustness, and economic feasibility. For this compound, several synthetic routes show promise for large-scale production, each presenting unique challenges and opportunities that drive academic research.

Reductive amination stands out as a workhorse reaction in the industrial synthesis of amines. wikipedia.org Its scalability is well-documented. For industrial-scale production of this compound, the process would likely involve the continuous reaction of ethanolamine and decanal over a fixed-bed heterogeneous catalyst with a stream of hydrogen gas. researchgate.net This setup allows for continuous production and easy separation of the catalyst from the product stream, enhancing efficiency and reducing costs. Academic research in this area is focused on developing more active, selective, and durable catalysts, particularly those based on abundant and inexpensive metals like nickel or iron, to replace precious metals like palladium or platinum. d-nb.info Furthermore, optimizing reaction conditions to maximize yield and minimize side reactions, such as the self-coupling of the aldehyde, is a critical area of study. d-nb.info

The direct catalytic N-alkylation of ethanolamine with 1-decanol via the "borrowing hydrogen" mechanism is another highly attractive route for industrial application due to its exceptional atom economy. rsc.org The primary challenge for scalability is the development and cost of the catalyst. While homogeneous catalysts often show high activity and selectivity in lab-scale batch reactions, their separation from the product can be difficult and costly on a large scale. Therefore, a significant thrust of academic research is the "heterogenization" of these catalysts—anchoring the active metal complexes onto solid supports to combine the high performance of homogeneous catalysts with the practical advantages of heterogeneous ones. researchgate.net

Phase Transfer Catalysis (PTC) offers a practical and scalable method for the N-alkylation of ethanolamine with decyl halides. medcraveonline.commedcraveonline.com PTC is particularly well-suited for large-scale reactions involving reagents that are immiscible (e.g., an aqueous solution of ethanolamine and an organic solution of decyl halide). The catalyst, typically a quaternary ammonium salt, facilitates the transport of the amine anion to the organic phase for reaction. medcraveonline.com This technique often requires only simple equipment, operates under mild conditions, and can lead to high yields with high selectivity for mono-alkylation, which is a significant advantage over traditional methods that can produce mixtures of mono- and di-alkylated products. medcraveonline.comresearchgate.net The industrial implication for academic research is the design of more efficient, recyclable, and cost-effective phase-transfer catalysts.

The industrial relevance of this compound provides a direct impetus for this academic research. It is a known intermediate in the synthesis of complex molecules, including the antibiotic telavancin. google.com Its amphiphilic structure also makes it and its derivatives useful as emulsifying agents, corrosion inhibitors, and components in cosmetic formulations. nih.govchemrxiv.org The demand from these sectors encourages academia to pursue synthetic routes that are not only efficient and high-yielding but also align with the growing industrial emphasis on sustainable and green manufacturing processes. uzh.ch Research into continuous flow synthesis, which can offer better control, safety, and efficiency compared to batch processing, is a key area where academic innovation can have a significant industrial impact. brad.ac.uk

The following table summarizes the key characteristics of scalable synthetic routes for this compound.

| Synthetic Route | Feedstock Availability | Catalyst/Reagents | Process Type | Scalability Challenges & Research Focus |

| Reductive Amination | Decanal can be produced from 1-decanol. | H₂ gas, Heterogeneous Catalyst (e.g., Ni, Pd, Fe) | Continuous (Fixed-Bed Reactor) | Catalyst deactivation; selectivity control; heat management. Focus on robust, non-noble metal catalysts. d-nb.info |

| Direct Alkylation of Alcohol | 1-Decanol is a bulk chemical. | Transition Metal Complex (e.g., Ru, Ir) | Batch or Continuous | Catalyst cost and separation (if homogeneous); catalyst lifetime. Focus on heterogenized or recyclable catalysts. rsc.org |

| Phase Transfer Catalysis (PTC) | Decyl halides are less common than alcohols. | Quaternary Ammonium Salts | Batch | Management of salt waste streams; cost and recycling of the phase-transfer catalyst. Focus on catalyst efficiency and stability. medcraveonline.com |

Advanced Analytical Techniques for Comprehensive N Decylaminoethanol Characterization

Spectroscopic Methodologies for Structural Elucidation

Spectroscopy is fundamental to the structural elucidation of chemical compounds. By probing the interaction of molecules with electromagnetic radiation, these techniques provide detailed information about the atomic composition, bonding arrangement, and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. nmrdb.org One-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments provide definitive evidence of a compound's identity and structure. nmrdb.org

¹H-NMR and ¹³C-NMR: In ¹H-NMR, the chemical shift, integration, and signal multiplicity (splitting pattern) of each peak correspond to the electronic environment, number of protons, and neighboring protons, respectively. huji.ac.il For N-Decylaminoethanol, the spectrum would show distinct signals for the protons on the terminal methyl group, the methylene (B1212753) groups of the decyl chain, the methylene groups adjacent to the nitrogen and oxygen, and the exchangeable protons of the N-H and O-H groups.

¹³C-NMR spectroscopy provides a peak for each unique carbon atom in the molecule. libretexts.org The chemical shift is indicative of the carbon's functionalization, with carbons bonded to electronegative atoms like oxygen and nitrogen appearing at higher chemical shifts (downfield). libretexts.orgdocbrown.info

Expected ¹H-NMR and ¹³C-NMR Data for this compound The following tables outline the predicted chemical shifts for the protons and carbons in this compound. Actual values may vary based on the solvent and experimental conditions.

Interactive Table: Predicted ¹H-NMR Chemical Shifts

| Atom Position | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| CH₃ (Terminal) | ~0.88 | Triplet | 3H |

| (CH₂)₈ (Chain) | ~1.26 | Multiplet | 16H |

| N-CH₂ (from decyl) | ~2.65 | Triplet | 2H |

| N-CH₂ (to ethanol) | ~2.75 | Triplet | 2H |

| O-CH₂ | ~3.64 | Triplet | 2H |

| N-H | Variable (broad) | Singlet | 1H |

Interactive Table: Predicted ¹³C-NMR Chemical Shifts

| Atom Position | Predicted Chemical Shift (ppm) |

|---|---|

| CH₃ (Terminal) | ~14.1 |

| (CH₂)₈ (Chain) | ~22.7 - 31.9 |

| N-CH₂ (from decyl) | ~49.5 |

| N-CH₂ (to ethanol) | ~50.8 |

2D NMR: Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are used to confirm the assignments made in 1D spectra. libretexts.orgarizona.edu

¹H-¹H COSY: This experiment reveals proton-proton coupling interactions, typically through two or three bonds. nmrdb.org For this compound, cross-peaks would confirm the connectivity between adjacent methylene groups in the decyl chain and within the ethanolamine (B43304) moiety (e.g., between N-CH₂ and O-CH₂ protons).

HSQC: This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. arizona.edu It provides an unambiguous link between the ¹H and ¹³C spectra, confirming the assignment of each CH, CH₂, and CH₃ group.

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and obtaining structural information from its fragmentation pattern. miamioh.educhemicalbook.com When coupled with a chromatographic separation method like Gas Chromatography (GC) or Liquid Chromatography (LC), it allows for the analysis of individual components in a mixture. wpmucdn.comacenet.edu

The molecular weight of this compound (C₁₂H₂₇NO) is 201.35 g/mol . In a mass spectrum, the molecular ion peak (M⁺) would appear at an m/z (mass-to-charge ratio) of 201. As it contains one nitrogen atom, this molecular weight is an odd number, consistent with the nitrogen rule. orgchemboulder.com

The fragmentation of the molecular ion is highly predictable and provides key structural evidence. The most common fragmentation pathways for aliphatic amines and alcohols involve alpha-cleavage, which is the breaking of a carbon-carbon bond adjacent to the heteroatom (nitrogen or oxygen). orgchemboulder.comhmdb.canp-mrd.org

Expected Key Fragment Ions in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

| 201 | [CH₃(CH₂)₉NHCH₂CH₂OH]⁺ | Molecular Ion (M⁺) |

| 170 | [CH₃(CH₂)₉NHCH₂]⁺ | Alpha-cleavage with loss of •CH₂OH radical |

| 58 | [H₂N⁺=CHCH₂CH₂OH] or [CH₂=N⁺HCH₂CH₂OH] | Alpha-cleavage with loss of C₉H₁₉• (nonyl) radical. This is often the base peak for secondary amines. |

| 44 | [CH₂=N⁺H₂] | Further fragmentation of the ethanolamine moiety |

| 30 | [CH₂=NH₂]⁺ | Cleavage of the C-C bond in the ethanolamine moiety |

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrations of molecular bonds. libretexts.org These techniques are excellent for identifying the functional groups present in a molecule, as different bond types (e.g., O-H, N-H, C-H, C-O) absorb energy at characteristic frequencies. drugbank.comglentham.com

IR spectroscopy measures the absorption of infrared radiation that causes a change in the dipole moment of a molecule. hmdb.ca Raman spectroscopy measures the inelastic scattering of monochromatic light, which is dependent on a change in the polarizability of a bond. The two techniques are complementary; vibrations that are strong in IR may be weak in Raman, and vice-versa. hmdb.ca For this compound, IR spectroscopy is particularly useful for identifying the polar O-H, N-H, C-O, and C-N bonds.

Expected Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Bond | Functional Group | Intensity/Description |

| 3400 - 3200 | O-H stretch | Alcohol (H-bonded) | Strong, Broad |

| 3350 - 3310 | N-H stretch | Secondary Amine | Medium, Broad |

| 2955 - 2920 | C-H stretch | Alkane (asymmetric) | Strong |

| 2870 - 2850 | C-H stretch | Alkane (symmetric) | Strong |

| 1465 | C-H bend | Alkane (methylene) | Medium |

| 1250 - 1000 | C-N stretch | Aliphatic Amine | Medium |

| 1070 - 1030 | C-O stretch | Primary Alcohol | Strong |

The applicability of XRD is contingent on the sample being a crystalline solid. Techniques include Single-Crystal XRD, which provides a complete structural solution, and X-Ray Powder Diffraction (XRPD), which is used to identify crystalline phases and assess purity. orgchemboulder.com As this compound is a liquid at room temperature, XRD analysis would require its conversion into a suitable crystalline salt or co-crystal, or analysis at low temperatures where it might solidify into a crystalline form.

Chromatographic Separation Techniques for Purity and Mixture Analysis

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The mixture is dissolved in a fluid called the mobile phase, which carries it through a structure holding another material called the stationary phase. The various constituents of the mixture travel at different speeds, causing them to separate.

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, widely used for separating, identifying, and quantifying the components in a mixture. It is particularly crucial for assessing the purity of compounds by separating the main component from any related impurities or degradation products. For a compound like this compound, a common impurity could be a precursor such as n-decanol. Reversed-phase HPLC (RP-HPLC) is a frequently used mode where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar aqueous-organic mixture.

Ultra-High Performance Liquid Chromatography (UHPLC) is a more recent advancement that utilizes columns packed with smaller particles (typically sub-2 µm) and operates at much higher pressures than conventional HPLC. This results in significant improvements in analytical performance. libretexts.org

Key Advantages of UHPLC over HPLC:

Higher Resolution: The smaller particle size leads to more efficient separation, allowing for better distinction between closely related compounds.

Faster Analysis: The higher pressure allows for increased mobile phase flow rates, drastically reducing run times from tens of minutes to just a few minutes. libretexts.org

Increased Sensitivity: Peaks are typically sharper and narrower in UHPLC, which increases the peak height relative to the baseline noise, thereby enhancing sensitivity.

A typical RP-HPLC or UHPLC method for analyzing this compound and related impurities would involve the parameters outlined in the table below.

Interactive Table: Typical HPLC/UHPLC Method Parameters for Purity Analysis

| Parameter | HPLC | UHPLC |

|---|---|---|

| Column | C18, 3-5 µm particle size (e.g., 4.6 x 150 mm) | C18, <2 µm particle size (e.g., 2.1 x 50 mm) |

| Mobile Phase | Gradient or isocratic mixture of Acetonitrile (B52724) and Water/Buffer | Gradient or isocratic mixture of Acetonitrile and Water/Buffer |

| Detector | Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or MS | Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or MS |

| Flow Rate | 0.8 - 1.5 mL/min | 0.4 - 0.8 mL/min |

| Pressure | < 6,000 psi (< 400 bar) | > 6,000 psi, up to 19,000 psi (> 400 bar, up to 1300 bar) |

| Analysis Time | 15 - 30 minutes | 2 - 10 minutes |

Gas Chromatography (GC) for Volatile Compound Profiling

Gas Chromatography (GC) is a cornerstone technique for the analysis of volatile and semi-volatile compounds. Given the nature of this compound and its potential precursors or degradation products, GC is highly applicable for creating a volatile compound profile. The analysis of ethanolamines by GC can be challenging due to their low volatility and the propensity for amine groups to cause peak tailing on standard columns. phenomenex.com However, these challenges can be overcome with appropriate methodology.

Direct injection of the sample into the GC system is often possible, avoiding complex derivatization steps and thus improving efficiency. google.com A key aspect is the selection of the chromatographic column. Specially deactivated columns, such as those with a Zebron ZB-5MSplus phase or a DB-624UI, are recommended to achieve good peak shapes for ethanolamines. phenomenex.comgoogle.com The analysis is typically performed using a temperature program to ensure the elution of compounds with different boiling points. nist.gov For detection, a Flame Ionization Detector (FID) can be used for quantification, while coupling the GC to a Mass Spectrometer (MS) provides definitive identification of the compounds based on their mass spectra. notulaebotanicae.ro

A recent patent for determining ethanolamine substances highlights a method using a DB-624UI column with a non-split injection mode. google.com The mass spectrometry conditions involved an electron ionization (EI) source and a combination of SCAN mode for qualitative identification and Selected Ion Monitoring (SIM) mode for enhanced sensitivity in quantitative analysis. google.com

| Parameter | Condition |

|---|---|

| Chromatographic Column | DB-624UI or similar deactivated phase |

| Injection Mode | Splitless (1 µL) |

| Inlet Temperature | 240 °C |

| Carrier Gas | Helium |

| Oven Program | Initial temperature 35-50 °C, followed by a ramp to 260 °C |

| MS Interface Temp. | 250 °C |

| Ionization Mode | Electron Ionization (EI), 70eV |

| Ion Source Temp. | 230 °C |

| Mass Scan Range | 30-450 amu |

Advanced Chromatographic Modes (e.g., Reverse-Phase, Size-Exclusion, Ion-Exchange)

High-Performance Liquid Chromatography (HPLC) offers several separation modes that can be tailored for the analysis of this compound, which is less volatile and more polar than compounds typically analyzed by GC.

Reverse-Phase (RP) Chromatography : This is the most widely used HPLC mode, separating molecules based on their hydrophobicity. wikipedia.orgsepscience.com this compound, with its ten-carbon alkyl chain, possesses significant hydrophobic character and will be well-retained on a non-polar stationary phase, such as C18 or C8. wikipedia.org The mobile phase typically consists of a mixture of water and a miscible organic solvent like acetonitrile or methanol. wikipedia.org For amine-containing compounds, peak shape can be poor due to interactions with residual silanols on the silica-based stationary phase. To counteract this, a small amount of an acid, such as trifluoroacetic acid (TFA), is often added to the mobile phase. chromforum.org The TFA serves two purposes: it lowers the pH to ensure the amine is consistently protonated and it acts as an ion-pairing agent, further improving peak shape and resolution. chromforum.org A method for a related compound, 2-[2-(Diethylamino)ethoxy]ethanol, utilizes a reverse-phase column with a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com

Size-Exclusion Chromatography (SEC) : While primarily used for separating large macromolecules like proteins based on their hydrodynamic volume, SEC can also provide insights into smaller molecules. nih.gov For a compound like this compound, the separation mechanism would not be purely size-based. Studies on alcohols and amino acids have shown that hydrophobic interactions with the SEC gel packing can significantly influence elution time. researchgate.netacs.orgacs.org Specifically, for alcohols, the elution volume increases with the length of the carbon chain, meaning this compound would be retained longer on the column than shorter-chain amino alcohols due to hydrophobic interactions, a non-ideal SEC effect. acs.orgacs.org

Ion-Exchange Chromatography (IEX) : IEX separates molecules based on their net charge. shimadzu.com.sggsconlinepress.com The tertiary amine group in this compound can be protonated in a mobile phase with a pH below its pKa, resulting in a positively charged molecule. This allows it to be retained on a cation-exchange column, which has a negatively charged stationary phase. cytivalifesciences.com Elution is typically achieved by increasing the salt concentration or changing the pH of the mobile phase. cytivalifesciences.com This technique is highly effective for separating this compound from neutral, non-ionic, or anionic impurities and has been established as a method for determining various amines. thermofisher.com

| Chromatographic Mode | Principle of Separation | Application for this compound |

|---|---|---|

| Reverse-Phase (RP) | Partitioning based on hydrophobicity. wikipedia.org | Separates based on the C10 alkyl chain; mobile phase additives (e.g., TFA) improve peak shape. chromforum.org |

| Size-Exclusion (SEC) | Separation based on molecular size, but influenced by non-ideal interactions. researchgate.netacs.org | Hydrophobic interactions with the stationary phase would be a dominant factor, causing retention. acs.org |

| Ion-Exchange (IEX) | Reversible interaction based on net surface charge. cytivalifesciences.com | The protonated amine group interacts with a cation-exchange resin for separation from non-cationic species. thermofisher.com |

Electrophoretic Methods (e.g., Capillary Electrophoresis) for High-Resolution Separation

Capillary Electrophoresis (CE) is a powerful analytical technique known for its high separation efficiency, short analysis times, and minimal sample consumption. diva-portal.org It separates charged species in a narrow capillary under the influence of a high electric field. longdom.org

For the analysis of this compound, Capillary Zone Electrophoresis (CZE), the simplest mode of CE, is highly suitable. diva-portal.org In a buffer with an acidic pH, the amine functional group of this compound becomes protonated, giving the molecule a positive charge. This allows it to migrate through the capillary toward the cathode at a rate dependent on its charge-to-size ratio. diva-portal.orglongdom.org This technique offers extremely high resolution, making it ideal for separating this compound from closely related impurities that might be difficult to resolve by HPLC. diva-portal.org Furthermore, non-aqueous CE, where the aqueous buffer is replaced with organic solvents, has been shown to be effective for separating amphiphilic compounds similar to this compound, potentially offering alternative selectivity. conicet.gov.ar

Hyphenated Analytical Platforms for Integrated Data Acquisition

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, provide a synergistic approach to analysis, offering both separation and identification in a single run. ajrconline.orgchromatographytoday.com For this compound, the most powerful hyphenated platforms are GC-MS and LC-MS.

Gas Chromatography-Mass Spectrometry (GC-MS) : As discussed previously, this platform is ideal for analyzing the volatile components related to this compound. numberanalytics.com The gas chromatograph separates the individual compounds from the mixture, which are then introduced into the mass spectrometer. The MS provides a mass spectrum for each component, which acts as a chemical fingerprint, allowing for unambiguous identification by comparing it to spectral libraries or by interpreting its fragmentation pattern. nih.govnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) : This is arguably the most versatile and powerful technique for the comprehensive characterization of this compound. numberanalytics.com It combines the separation capabilities of HPLC (in any of the modes discussed in 3.2.3) with the sensitive and selective detection of mass spectrometry. ajrconline.orgactascientific.com For instance, an RP-HPLC system can be coupled to an MS detector. As this compound and any impurities elute from the column, they are ionized (e.g., using electrospray ionization, ESI) and their mass-to-charge ratio is determined. researchgate.net This provides not only the retention time but also the molecular weight of the parent compound and any impurities. mdpi.com Furthermore, using tandem mass spectrometry (LC-MS/MS) allows for structural elucidation through controlled fragmentation of the parent ion, providing a high degree of confidence in compound identification. rsc.orglcms.cz

| Platform | Separation Principle | Detection Principle | Primary Application |

|---|---|---|---|

| GC-MS | Volatility / Boiling Point | Mass-to-charge ratio of fragments | Profiling of volatile and semi-volatile impurities and related compounds. nih.gov |

| LC-MS | Hydrophobicity, Charge, or Size | Mass-to-charge ratio of molecular ion | Separation, identification, and quantification of the main compound and non-volatile impurities. mdpi.comrsc.org |

Biological Activities and Mechanistic Pathways of N Decylaminoethanol

Antileishmanial Activity of N-Decylaminoethanol and Related Lipidic Amino Alcohols

Lipidic amino alcohols, including compounds structurally related to this compound, have been investigated for their efficacy against Leishmania, the protozoan parasite responsible for leishmaniasis.

While specific in vitro efficacy data for this compound against various Leishmania species is not extensively available in publicly accessible literature, studies on analogous N-alkylated amino alcohols demonstrate a potential for antileishmanial activity. The efficacy of such compounds is often evaluated by determining the half-maximal inhibitory concentration (IC50) against both the promastigote (insect stage) and amastigote (mammalian stage) forms of the parasite.

For illustrative purposes, the following table presents hypothetical IC50 values for a related N-alkylaminoethanol against common Leishmania species, based on typical findings for this class of compounds.

| Leishmania Species | Promastigote IC50 (µM) | Amastigote IC50 (µM) |

| L. donovani | 8.5 | 12.3 |

| L. major | 10.2 | 15.8 |

| L. infantum | 9.1 | 14.2 |

This table is representative of data for N-alkylaminoethanols and does not represent specific experimental results for this compound.

The primary mode of action for many amphiphilic compounds against Leishmania is the disruption of the parasite's cell membrane. The lipidic tail of this compound is thought to intercalate into the parasite's plasma membrane, disturbing the lipid bilayer's integrity. This can lead to increased membrane fluidity, the formation of pores, and subsequent leakage of essential intracellular components, ultimately resulting in cell death.

Broad-Spectrum Antimicrobial Investigations

The structural characteristics of this compound also suggest potential for broader antimicrobial activity against various bacteria and fungi.

The following interactive table provides hypothetical MIC values for a representative N-alkylaminoethanol against a panel of common microbial pathogens to illustrate its potential spectrum of activity.

| Microorganism | Type | MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive Bacteria | 16 |

| Escherichia coli | Gram-negative Bacteria | 32 |

| Pseudomonas aeruginosa | Gram-negative Bacteria | 64 |

| Candida albicans | Fungus (Yeast) | 32 |

| Aspergillus fumigatus | Fungus (Mold) | >64 |

This table is representative of data for N-alkylaminoethanols and does not represent specific experimental results for this compound.

The antimicrobial mechanism of this compound is presumed to be centered on the disruption of microbial cell membranes. The cationic nature of the amino group at physiological pH facilitates an initial electrostatic interaction with the negatively charged components of microbial cell walls and membranes, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria.

Following this initial binding, the decyl chain penetrates the hydrophobic core of the lipid bilayer. This insertion disrupts the ordered structure of the membrane, leading to a loss of its barrier function. The consequences of this disruption can include the leakage of ions and small molecules, dissipation of the proton motive force, and ultimately, cell lysis. Studies on the related compound N-(n-dodecyl)diethanolamine have shown that it can cause cofactor leakage in E. coli, supporting this proposed mechanism of action.

Anti-inflammatory Modulations

There is emerging interest in the anti-inflammatory properties of various amino alcohol derivatives. While direct studies on this compound are limited, research on other long-chain amino alcohols provides insights into their potential immunomodulatory effects.

The anti-inflammatory actions of these compounds are thought to be mediated through the modulation of key inflammatory pathways. This can involve the inhibition of pro-inflammatory enzymes and the suppression of inflammatory cytokine production. For instance, some amino alcohols have been shown to reduce the production of tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β), which are pivotal mediators of the inflammatory response. The precise molecular targets within these pathways are still a subject of ongoing research but may involve interactions with cell surface receptors or intracellular signaling proteins.

Modulation of Inflammatory Cytokine Production

No studies were identified that specifically examined the effect of this compound on the production of inflammatory cytokines such as interleukins (ILs), tumor necrosis factor-alpha (TNF-α), or interferons (IFNs).

Inhibition of Inflammatory Signaling Pathways

There is no available research detailing the inhibitory effects of this compound on key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) or Mitogen-Activated Protein Kinase (MAPK) pathways.

Antioxidant Capacity and Reactive Oxygen Species Scavenging

Specific data on the antioxidant capacity of this compound, including its ability to scavenge reactive oxygen species (ROS) such as superoxide (B77818) radicals, hydroxyl radicals, or hydrogen peroxide, is not present in the current scientific literature.

Enzyme Modulation and Receptor Binding Studies

No published research was found that investigates the modulatory effects of this compound on specific enzymes or its binding affinity and activity at various receptors.

Emerging Bioactivity Profiles and Therapeutic Potential

Due to the absence of foundational research on its primary biological activities, there are currently no established or emerging bioactivity profiles or discussions on the therapeutic potential of this compound.

Structure Activity Relationship Sar Studies of N Decylaminoethanol Derivatives

Design Principles for N-Decylaminoethanol Analogues with Enhanced Bioactivity

A foundational step in drug discovery and development involves understanding the relationship between a molecule's structure and its biological activity. biointerfaceresearch.commdpi.comresearchgate.net For this compound, this would involve synthesizing and testing a series of analogues to identify key structural features that contribute to its bioactivity. Design principles for enhancing bioactivity often focus on modifying specific parts of the molecule, such as the alkyl chain length, the amino group, and the ethanol (B145695) moiety, to optimize interactions with a biological target. oecd.org The goal is to improve potency, selectivity, and pharmacokinetic properties. mdpi.comresearchgate.net However, without experimental data on the bioactivity of this compound and its analogues, the formulation of specific design principles is not possible.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound and its Congeners

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. collaborativedrug.comnih.gov This approach is instrumental in predicting the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. nih.gov

Selection of Molecular Descriptors for Predictive Models

The first step in QSAR modeling is to calculate a set of molecular descriptors that numerically represent the physicochemical properties of the molecules. mdpi.comnih.gov These descriptors can be categorized into several types:

1D Descriptors: Based on the molecular formula (e.g., molecular weight, atom count).

2D Descriptors: Derived from the 2D representation of the molecule (e.g., connectivity indices, topological polar surface area).

3D Descriptors: Calculated from the 3D conformation of the molecule (e.g., molecular shape, volume).

Quantum Chemical Descriptors: Obtained from quantum mechanical calculations (e.g., HOMO/LUMO energies, partial charges). researchgate.net

The selection of appropriate descriptors is crucial for building a robust and predictive QSAR model. plos.orgresearchgate.net A hypothetical selection of descriptors for this compound and its congeners is presented in Table 1.

Table 1: Hypothetical Molecular Descriptors for QSAR Modeling of this compound Analogues

| Descriptor Category | Example Descriptors | Potential Relevance to Bioactivity |

|---|---|---|

| Topological | Wiener Index, Balaban Index | Molecular branching and compactness |

| Electronic | Dipole Moment, HOMO/LUMO Energies | Reactivity and intermolecular interactions |

| Steric | Molar Refractivity, Molecular Volume | Molecular size and shape, receptor fitting |

| Hydrophobic | LogP, Water Solubility | Membrane permeability and transport |

Development and Validation of QSAR Models for this compound

Once descriptors are selected, a mathematical model is developed to correlate these descriptors with the observed biological activity. nih.gov Common methods for model development include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms. researchgate.net

The predictive power of a QSAR model must be rigorously validated to ensure its reliability. plos.orgfinechem-mirea.ruscispace.com This involves both internal and external validation techniques. nih.gov

Internal Validation: Techniques like leave-one-out cross-validation (LOO-CV) assess the model's robustness and stability.

External Validation: The model's ability to predict the activity of an independent set of compounds (the test set) that was not used in model development is evaluated.

Key statistical parameters for model validation are summarized in Table 2.

Table 2: Key Statistical Parameters for QSAR Model Validation

| Parameter | Description | Acceptable Value |

|---|---|---|

| R² (Coefficient of Determination) | Proportion of variance in the dependent variable predictable from the independent variables. | > 0.6 |

| Q² (Cross-validated R²) | A measure of the predictive ability of the model from internal validation. | > 0.5 |

| R²_pred (Predictive R²) | A measure of the predictive ability of the model for an external test set. | > 0.6 |

| RMSE (Root Mean Square Error) | The standard deviation of the prediction errors. | As low as possible |

Without experimental biological activity data for a series of this compound derivatives, the development and validation of any QSAR model remains purely theoretical.

Computational Chemistry and Molecular Docking in Target Interaction Analysis

Computational chemistry provides powerful tools to investigate the interactions between a ligand, such as this compound, and its potential biological target at the molecular level.

Ligand-Protein Interaction Profiling

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor. This technique helps to elucidate the binding mode and identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. A detailed analysis of these interactions provides insights into the molecular basis of the ligand's biological activity.

In Silico Screening for Novel this compound Analogues

In silico screening, also known as virtual screening, is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This approach can significantly accelerate the drug discovery process by reducing the number of compounds that need to be synthesized and tested experimentally. For this compound, virtual screening could be employed to identify novel analogues with potentially improved bioactivity by filtering compounds based on their predicted binding affinity and interaction patterns with a known or hypothesized target.

Impact of Alkyl Chain Length and Substituent Modifications on Efficacy

The biological efficacy of this compound and its derivatives is intrinsically linked to their molecular structure, particularly the length of the N-alkyl chain and the nature of various substituents. Structure-activity relationship (SAR) studies on related amphiphilic antimicrobial compounds reveal that these structural features significantly influence their interaction with microbial membranes and, consequently, their antimicrobial potency.

A critical determinant of efficacy in this class of compounds is the length of the N-alkyl chain, which governs the molecule's lipophilicity. Research on homologous series of N-alkylated compounds, such as N-alkyl betaines and N-alkyl-N,N-dimethylamine oxides, provides valuable insights that can be extrapolated to N-alkylaminoethanols. These studies consistently demonstrate that antimicrobial activity is highly dependent on the alkyl chain length, often exhibiting a "cut-off" effect. nih.gov

As illustrated in the tables below for N-alkyl betaines and N-alkyl-N,N-dimethylamine oxides, antimicrobial activity, measured by the minimum inhibitory concentration (MIC), generally increases (i.e., the MIC value decreases) with an increase in the number of carbon atoms in the alkyl chain. This trend is observed up to an optimal length, beyond which further elongation of the chain leads to a decrease in activity. For instance, in the N-alkyl betaine series, the peak activity against both Staphylococcus aureus and Escherichia coli is observed at a chain length of approximately 16 carbons. nih.gov Similarly, for N-alkyl-N,N-dimethylamine oxides, the optimal chain length for activity against E. coli is around 14 carbons. nih.gov This parabolic relationship suggests that an optimal balance between aqueous solubility and lipophilicity is necessary for effective antimicrobial action, allowing the molecule to partition into and disrupt the bacterial cell membrane. For this compound, its 10-carbon chain places it in a region of significant, though likely not maximal, antimicrobial potential.

Table 1: Antimicrobial Activity of N-Alkyl Betaines against S. aureus and E. coli nih.gov

| Compound (Alkyl Chain Length) | MIC against S. aureus (µM) | MIC against E. coli (µM) |

|---|---|---|

| C8 | 23000 | 12000 |

| C10 | 3800 | 2000 |

| C12 | 490 | 490 |

| C14 | 130 | 260 |

| C16 | 61 | 120 |

| C18:0 (Stearyl) | 120 | 240 |

Table 2: Antimicrobial Activity of N-Alkyl-N,N-Dimethylamine Oxides against S. aureus and E. coli nih.gov

| Compound (Alkyl Chain Length) | MIC against S. aureus (µM) | MIC against E. coli (µM) |

|---|---|---|

| C8 | 29000 | 36000 |

| C10 | 4600 | 5700 |

| C12 | 720 | 900 |

| C14 | 120 | 230 |

| C16 | 130 | 530 |

| C18:0 (Stearyl) | 550 | 1100 |

Beyond the alkyl chain length, other substituent modifications can also modulate the efficacy of this compound derivatives. Modifications to the ethanolamine (B43304) headgroup, such as esterification or etherification of the hydroxyl group, can alter the hydrophilic-lipophilic balance (HLB) and hydrogen bonding capacity of the molecule, thereby affecting its interaction with target membranes. Similarly, substitutions on the nitrogen atom, beyond the primary alkyl chain, can influence both the steric profile and the pKa of the amine, which is crucial for the cationic interactions with the negatively charged components of bacterial membranes.

Pharmacophore Elucidation and Lead Optimization Strategies for this compound Scaffolds

The development of more potent and selective analogs based on the this compound scaffold relies on a thorough understanding of its pharmacophore and the application of systematic lead optimization strategies. A pharmacophore represents the essential three-dimensional arrangement of functional groups required for biological activity. For an amphiphilic antimicrobial agent like this compound, the key pharmacophoric features can be deduced from its structure and the nature of its interactions with bacterial membranes.

The elucidated pharmacophore for this class of compounds generally consists of:

A hydrophobic moiety: This is primarily the N-decyl alkyl chain, which is crucial for insertion into the lipid bilayer of the microbial cell membrane, leading to its disruption. The length, shape, and flexibility of this hydrophobic tail are critical determinants of activity.

A cationic or protonatable center: The secondary amine in this compound is protonated at physiological pH, resulting in a positive charge. This cationic center facilitates electrostatic interactions with the negatively charged components of bacterial membranes, such as phospholipids and teichoic acids, which is an important step in the mechanism of action.

Based on this pharmacophore, several lead optimization strategies can be employed to enhance the efficacy and selectivity of this compound scaffolds:

Modification of the Hydrophobic Alkyl Chain: Systematic variations in the length of the alkyl chain, as discussed in the previous section, are a primary optimization strategy. Additionally, introducing branching, unsaturation (double or triple bonds), or cyclic moieties within the chain can influence the compound's fluidity and how it packs within the lipid bilayer, potentially leading to increased membrane disruption.

Alteration of the Hydrophilic Headgroup: The ethanolamine moiety can be modified to explore the impact of the hydroxyl group's position and the distance between the amine and hydroxyl functionalities. For example, propanolamine or butanolamine backbones could be investigated. Furthermore, bioisosteric replacement of the hydroxyl group with other polar functionalities, such as a thiol or a small ether, could be explored to modulate the compound's hydrogen bonding capacity and metabolic stability.

Conformational Constraint: Introducing rigid elements into the this compound scaffold, for instance by incorporating cyclic structures that restrict the conformation of the alkyl chain or the headgroup, can lead to a more defined three-dimensional structure. This can result in more specific and higher-affinity interactions with the target membrane, potentially improving potency and selectivity.

Through the iterative process of designing and synthesizing new analogs based on these strategies, followed by biological evaluation, it is possible to refine the structure of this compound to develop lead compounds with superior antimicrobial profiles.

Toxicological Assessment Methodologies for N Decylaminoethanol

In Vitro Toxicology Models and High-Throughput Screening (HTS)

In vitro toxicology models, which utilize cells and tissues cultured outside of a living organism, are foundational to modern chemical safety assessment. researchgate.net These models offer several advantages, including reduced reliance on animal testing, lower costs, and the potential for high-throughput screening (HTS). researchgate.netmdpi.com HTS platforms enable the rapid testing of thousands of chemicals across a range of biological assays, providing a wealth of data early in the safety evaluation process. mdpi.comnih.govnih.govyoutube.comnuvisan.com For N-Decylaminoethanol, a tiered approach using in vitro models and HTS would be instrumental in identifying potential biological activities and prioritizing further testing.

Cytotoxicity Assays (e.g., Neutral Red Uptake Assay)

A primary step in toxicological screening is the assessment of cytotoxicity, or the ability of a substance to cause cell death. A variety of assays are available to measure this endpoint, each with its own mechanism and advantages. The Neutral Red Uptake (NRU) assay is a widely used and well-established method for determining cell viability. re-place.benih.govnih.govre-place.be

The principle of the NRU assay is based on the ability of viable, healthy cells to actively transport and accumulate the neutral red dye within their lysosomes. re-place.benih.govnih.govre-place.be In contrast, cells with damaged or compromised membranes, or those undergoing cell death, are unable to retain the dye. re-place.bequalitybiological.com Following exposure of cell cultures to varying concentrations of a test substance like this compound, the amount of dye taken up by the cells is measured. A decrease in neutral red uptake compared to untreated control cells indicates a reduction in cell viability and provides a quantitative measure of the substance's cytotoxicity. qualitybiological.com This assay is valued for its simplicity, sensitivity, and cost-effectiveness. re-place.benih.govre-place.be

Table 1: Principles of the Neutral Red Uptake Assay

| Step | Description |

| Exposure | Cultured cells are exposed to a range of concentrations of the test substance. |

| Incubation with Dye | The cells are incubated with a medium containing neutral red dye. |

| Dye Uptake | Viable cells actively transport and accumulate the neutral red dye in their lysosomes. |

| Extraction | The incorporated dye is extracted from the cells. |

| Quantification | The amount of extracted dye is measured using a spectrophotometer, which is proportional to the number of viable cells. |

Genotoxicity and Mutagenicity Assessments

Genotoxicity assessment is a critical component of safety testing, as it evaluates the potential of a substance to damage the genetic material (DNA) of cells. scitovation.comfrontiersin.orgasianjpr.com Such damage can lead to mutations and has been mechanistically linked to adverse health outcomes like cancer and birth defects. scitovation.comnih.gov A standard battery of in vitro genotoxicity tests is typically employed to screen for these effects.

For this compound, this would involve assays such as the bacterial reverse mutation test (Ames test) and in vitro micronucleus assay. scitovation.comasianjpr.comindustrialchemicals.gov.au The Ames test uses specific strains of bacteria to detect gene mutations, while the micronucleus assay, often performed in mammalian cells, identifies chromosomal damage. scitovation.comnih.gov A positive result in these screening assays can indicate a potential genotoxic hazard and would trigger further investigation. scitovation.com Modern approaches in genotoxicity testing are increasingly utilizing human-relevant cell lines and high-throughput methods to improve predictivity and efficiency. scitovation.comfrontiersin.org

Organoid and Microphysiological Systems (MPS) in Toxicity Evaluation

To better mimic the complexity of human organs and tissues, advanced in vitro models such as organoids and microphysiological systems (MPS), also known as "organs-on-a-chip," have emerged. frontiersin.orgnih.govthepharma.netresearchgate.netnih.govnih.govnih.gov Organoids are three-dimensional (3D) cell cultures derived from stem cells that self-organize to replicate the structure and function of a specific organ. nih.govresearchgate.netnih.govstemcell.com MPS are microfluidic devices that culture living cells in continuously perfused microchambers to model the physiology of human organs and their interactions. thepharma.netnih.govnih.govmimetas.comnews-medical.net

These models offer a more physiologically relevant context for toxicity testing compared to traditional 2D cell cultures. frontiersin.orgnih.govresearchgate.net For instance, liver organoids or a "liver-on-a-chip" could be used to assess the potential hepatotoxicity of this compound, while neuronal organoids could be employed to investigate neurotoxicity. frontiersin.orgthepharma.netnih.gov The use of these advanced models can provide more accurate predictions of human responses and a deeper understanding of the mechanisms of toxicity. frontiersin.orgthepharma.netresearchgate.netnih.govmimetas.com

New Approach Methodologies (NAMs) in Toxicology

The field of toxicology is rapidly embracing New Approach Methodologies (NAMs), which encompass a range of in vitro, in chemico, and in silico (computational) tools designed to provide more human-relevant data for safety assessment while reducing or replacing animal testing. jhtox.comnc3rs.org.ukemulatebio.comsetac.orgnih.gov NAMs represent a paradigm shift towards a more predictive and mechanistically-based approach to toxicology. emulatebio.comnih.gov

Adverse Outcome Pathway (AOP) Framework Development and Application

The Adverse Outcome Pathway (AOP) framework is a conceptual tool used to organize existing biological knowledge and illustrate the sequence of events from an initial molecular interaction of a chemical with a biological system to an adverse outcome at the individual or population level. nih.govnih.govsemanticscholar.orgeuropa.euecetoc.org An AOP consists of a molecular initiating event (MIE), a series of key events (KEs), and an adverse outcome (AO). nih.gov

The development of AOPs is not chemical-specific but rather focuses on the biological pathway. nih.govsemanticscholar.org By understanding the key events in a pathway, researchers can develop in vitro assays to measure perturbations at each step. For this compound, if a specific molecular target or initiating event were identified through screening assays, the AOP framework could be used to hypothesize and test the downstream consequences, providing a mechanistic basis for any observed toxicity. This framework helps to translate data from in vitro assays into predictions of in vivo effects. nih.gov

Table 2: Key Components of an Adverse Outcome Pathway (AOP)

| Component | Description |

| Molecular Initiating Event (MIE) | The initial interaction of a chemical with a biological molecule. |

| Key Events (KEs) | Measurable biological changes that are essential steps in the progression from the MIE to the adverse outcome. |

| Adverse Outcome (AO) | The final, observable adverse effect at the level of the individual or population. |

| Key Event Relationships (KERs) | The links between the key events, describing how one event leads to the next. |

Evidence-Based Toxicology and Systematic Reviews in Risk Assessment

Inspired by evidence-based medicine, Evidence-Based Toxicology (EBT) aims to bring greater transparency, objectivity, and consistency to toxicological assessments. nih.govjohnshopkins.edu A key tool in EBT is the systematic review, which uses a predefined, structured, and transparent process to identify, evaluate, and synthesize all available evidence on a specific toxicological question. nih.govjohnshopkins.edu

Computational Toxicology and Predictive Modeling

Computational toxicology utilizes computer-based models to forecast the potential adverse effects of chemicals on human health and the environment inotiv.com. These in silico methods are crucial in the early stages of chemical assessment for prioritizing substances for further testing and for filling data gaps where experimental data is unavailable inotiv.comeuropa.eu.

Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of computational toxicology. These models establish a mathematical relationship between the chemical structure of a compound and its biological activity or toxicity europa.eumdpi.com. For aliphatic amines, which share structural similarities with this compound, QSAR models have been developed to predict various toxicity endpoints, including acute oral toxicity europa.eu. These models often use molecular descriptors such as lipophilicity (LogP), molar refractivity, and hydrogen bonding capabilities to predict toxicity europa.eu.

The fields of machine learning (ML) and deep learning (DL) have revolutionized predictive toxicology by enabling the analysis of large and complex datasets to identify patterns that may not be apparent with traditional statistical methods nih.govnih.govresearchgate.netmdpi.com. A variety of ML algorithms, including Support Vector Machines (SVM), Random Forests (RF), and Neural Networks (NNET), are employed to build models that predict a wide range of toxicities nih.gov.

For compounds like this compound, which belongs to the class of long-chain amino alcohols, ML models can be trained on data from structurally similar compounds to predict endpoints such as organ toxicity, carcinogenicity, and reproductive toxicity. The performance of these models is highly dependent on the quality and diversity of the training data nih.gov.

Table 1: Representative Machine Learning Models for Predicting Organ Toxicity of Long-Chain Amino Alcohols

| Model Type | Algorithm | Predicted Endpoint | Key Molecular Descriptors | F1-Score |

| Classification | Random Forest | Hepatotoxicity | Molecular Weight, LogP, Polar Surface Area | 0.82 |

| Classification | Support Vector Machine | Nephrotoxicity | Hydrogen Bond Donors/Acceptors, Rotatable Bonds | 0.78 |

| Regression | Gradient Boosting | Cardiotoxicity (IC50) | Topological Polar Surface Area, Number of Rings | 0.85 (R²) |

| Classification | Deep Neural Network | Neurotoxicity | 3D Molecular Shape, Electronic Properties | 0.88 |

This table is illustrative and compiled from general performance data of machine learning models in predictive toxicology for classes of compounds similar to this compound.

Deep learning, a subset of machine learning, utilizes deep neural networks with multiple layers to learn from vast amounts of data. These models have shown promise in predicting toxicity by automatically extracting relevant features from chemical structures, potentially outperforming traditional QSAR and machine learning approaches for certain endpoints mdpi.comresearchgate.net.

The pharmacokinetic behavior of a chemical, described by its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, is a critical determinant of its potential toxicity researchgate.netresearchgate.net. In silico ADME models predict these properties based on the chemical's structure, providing insights into its likely fate within an organism before any experimental testing is conducted researchgate.netresearchgate.netclinicallab.comnih.gov.

For this compound, its amphiphilic nature, with a polar amino alcohol head and a nonpolar decyl tail, suggests it will have specific ADME characteristics. Computational tools can predict parameters such as intestinal absorption, blood-brain barrier penetration, plasma protein binding, and metabolic pathways nih.goveijppr.commdpi.com.

Table 2: Predicted ADME Properties for a Representative Long-Chain Amino Alcohol (C10)

| ADME Property | Predicted Value | Method |

| Human Intestinal Absorption | High | Fragment-based QSAR |

| Caco-2 Permeability (logPapp) | > -5.15 cm/s | Atom-based LogP calculation |

| Blood-Brain Barrier (BBB) Penetration | Low | SVM model with physicochemical descriptors |

| Plasma Protein Binding | > 90% | Regression model based on LogP |

| CYP450 2D6 Inhibition | Probable Inhibitor | Substructure matching and docking |

| Renal Clearance | Low | Molecular size and charge-based model |

This table presents hypothetical predicted ADME properties for a C10 amino alcohol, based on common in silico models and the known behavior of similar long-chain molecules.

These predictive models are invaluable for early-stage risk assessment, helping to identify compounds that may have unfavorable pharmacokinetic profiles leading to accumulation and potential toxicity researchgate.net.

Omics Technologies in Toxicological Pathway Elucidation

"Omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, provide a global view of the molecular changes within a biological system in response to chemical exposure nih.govnih.gov. These high-throughput methods are instrumental in elucidating the mechanisms of toxicity and identifying biomarkers of exposure and effect nih.govnih.gov.

For a compound like this compound, toxicogenomics can reveal which genes and cellular pathways are affected upon exposure. For instance, transcriptomic analysis (e.g., using microarrays or RNA-sequencing) of cells treated with a long-chain amino alcohol could identify changes in the expression of genes involved in lipid metabolism, oxidative stress, or inflammatory responses nih.gov.

Table 3: Potential Toxicological Pathways Affected by Long-Chain Amino Alcohols Identified Through Omics Technologies

| Omics Technology | Biological System | Key Pathways Potentially Perturbed | Potential Toxicological Outcome |

| Transcriptomics | Human Liver Cells (in vitro) | Fatty Acid Metabolism, Peroxisome Proliferator-Activated Receptor (PPAR) Signaling | Steatosis, Hepatotoxicity |

| Proteomics | Rat Liver Tissue (in vivo) | Oxidative Stress Response, Apoptosis | Cellular Damage, Inflammation |

| Metabolomics | Human Keratinocytes (in vitro) | Sphingolipid Metabolism, Amino Acid Metabolism | Skin Irritation, Sensitization |

| Genomics | Yeast (Saccharomyces cerevisiae) | Cell Wall Integrity, Membrane Fluidity | Cytotoxicity |